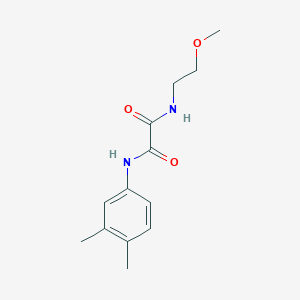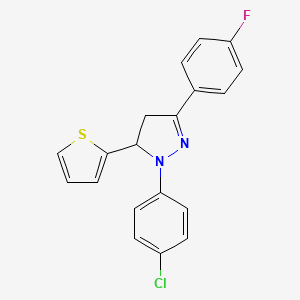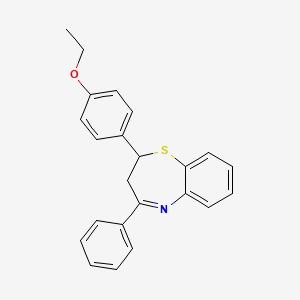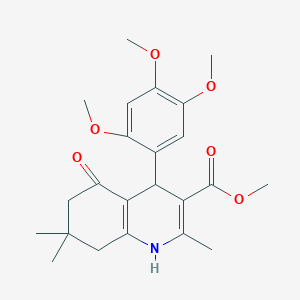
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, also known as URB597, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of fatty acid amide hydrolase (FAAH) inhibitors, which are known to increase the levels of endocannabinoids in the body.
科学的研究の応用
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been extensively studied for its potential therapeutic applications in various fields such as pain management, anxiety, depression, addiction, and neurodegenerative disorders. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-arachidonoylglycerol (2-AG) in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects.
作用機序
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide works by inhibiting the enzyme FAAH, which is responsible for the breakdown of endocannabinoids in the body. By inhibiting FAAH, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide increases the levels of endocannabinoids, which in turn activate the cannabinoid receptors in the body. This activation leads to the release of neurotransmitters such as dopamine and serotonin, which are responsible for the analgesic, anxiolytic, and neuroprotective effects of endocannabinoids.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has been shown to have a number of biochemical and physiological effects in the body. It has been shown to increase the levels of endocannabinoids such as anandamide and 2-AG in the body, which are known to have analgesic, anxiolytic, and neuroprotective effects. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has also been shown to increase the levels of dopamine and serotonin in the brain, which are responsible for the mood-enhancing and pain-relieving effects of endocannabinoids.
実験室実験の利点と制限
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments. It is a potent and selective FAAH inhibitor, which makes it an ideal tool for studying the role of endocannabinoids in various physiological processes. It is also relatively stable and easy to synthesize, which makes it a cost-effective option for researchers. However, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has some limitations as well. It has a short half-life in the body, which makes it difficult to study its long-term effects. It also has poor solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. One area of research is the potential use of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide as a therapeutic agent for various neurological disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of research is the development of more potent and selective FAAH inhibitors that can be used in clinical settings. Additionally, further studies are needed to investigate the long-term effects of N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide and its potential side effects in humans.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide is a synthetic compound that has been extensively studied for its potential therapeutic applications. It works by inhibiting the enzyme FAAH, which increases the levels of endocannabinoids in the body. N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide has several advantages for lab experiments, but also has some limitations. There are several future directions for research on N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide, including its potential use as a therapeutic agent for various neurological disorders and the development of more potent and selective FAAH inhibitors.
合成法
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide can be synthesized using a multistep process that involves the reaction of 3,4-dimethylbenzoyl chloride with 2-methoxyethanol to form the intermediate, which is then reacted with ethylenediamine to yield N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide. The purity and yield of the final product can be improved by using different purification techniques such as column chromatography and recrystallization.
特性
IUPAC Name |
N'-(3,4-dimethylphenyl)-N-(2-methoxyethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3/c1-9-4-5-11(8-10(9)2)15-13(17)12(16)14-6-7-18-3/h4-5,8H,6-7H2,1-3H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMSKHVPZWGBDPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCOC)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,4-dimethylphenyl)-N'-(2-methoxyethyl)ethanediamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxyphenyl)-2-[(trichloroacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5213808.png)

![2-(4-ethylphenoxy)-N-[2,2,2-trichloro-1-({[(2-methylphenyl)amino]carbonothioyl}amino)ethyl]acetamide](/img/structure/B5213829.png)
![4-[5-(2-methylbenzylidene)-2,4,6-trioxotetrahydro-1(2H)-pyrimidinyl]benzoic acid](/img/structure/B5213831.png)

![N-{[1-(2-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-isoxazolamine](/img/structure/B5213837.png)
![5-(4-nitrophenyl)-3-phenyl-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5213843.png)

![ethyl 2-ethyl-3-[(2-nitrobenzoyl)hydrazono]butanoate](/img/structure/B5213863.png)
![2,6,6-trimethyl-3-[2-oxo-2-(3-oxo-1-piperazinyl)ethyl]-1-propyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5213870.png)

![3-{methyl[4-(methylsulfonyl)-2-nitrophenyl]amino}propanenitrile](/img/structure/B5213887.png)
![N-({[3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-methylbenzamide](/img/structure/B5213901.png)
![N-(4-{[(2,4-dimethylphenyl)amino]sulfonyl}phenyl)-2-(methylthio)benzamide](/img/structure/B5213906.png)